N-benzyl-N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)methanesulfonamide
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Overview
Description
N-BENZYL-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a phenylmethylidene hydrazinecarbonyl moiety, and a methanesulfonamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of benzylamine with benzaldehyde to form N-benzylidene benzylamine. This intermediate is then reacted with 4-aminobenzene sulfonamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to hydrazine, altering the compound’s properties.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced hydrazine compounds, and substituted benzyl or phenyl derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
N-BENZYL-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- N-Benzylbenzamide
- N-Benzyl-N-methylethanolamine
- N-Benzylidenebenzylamine
Uniqueness
N-BENZYL-N-(4-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHANESULFONAMIDE stands out due to its combination of functional groups, which confer unique reactivity and binding properties. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a versatile molecule in both research and industrial contexts .
Properties
Molecular Formula |
C22H21N3O3S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-[benzyl(methylsulfonyl)amino]benzamide |
InChI |
InChI=1S/C22H21N3O3S/c1-29(27,28)25(17-19-10-6-3-7-11-19)21-14-12-20(13-15-21)22(26)24-23-16-18-8-4-2-5-9-18/h2-16H,17H2,1H3,(H,24,26)/b23-16+ |
InChI Key |
VSFSKUVKMPWIJL-XQNSMLJCSA-N |
Isomeric SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
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